molecular formula C11H13NO4S B1467729 6-(Cyclopentylsulfonyl)nicotinic acid CAS No. 1072855-65-2

6-(Cyclopentylsulfonyl)nicotinic acid

Katalognummer: B1467729
CAS-Nummer: 1072855-65-2
Molekulargewicht: 255.29 g/mol
InChI-Schlüssel: VPAZRWGQPNUMAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Cyclopentylsulfonyl)nicotinic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(Cyclopentylsulfonyl)nicotinic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nicotinic acid derivatives. A common approach includes sulfonation of the pyridine ring using cyclopentylsulfonyl chloride under controlled conditions. Key steps:

Substrate Preparation : Start with 6-aminonicotinic acid to introduce the sulfonyl group via nucleophilic substitution.

Sulfonation : React with cyclopentylsulfonyl chloride in anhydrous dichloromethane at 0–5°C for 24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-NMR (DMSO-d6, δ 8.5–9.0 ppm for pyridine protons) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis :
  • HPLC : Use reverse-phase chromatography with UV detection at 254 nm. Acceptable purity thresholds ≥95%.
  • Melting Point : Compare observed mp with literature values (if available).
  • Structural Confirmation :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions.
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ expected for C11_{11}H13_{13}NO4_4S: 268.0645).
  • Reference Standards : Cross-validate against commercially available analogs (e.g., 6-phenylnicotinic acid derivatives) .

Q. What stability considerations are critical for this compound under various storage conditions?

  • Methodological Answer :

  • Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group.
  • Stability Tests :
  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Light Sensitivity : Expose to UV light (365 nm) for 48 hours; assess decomposition products.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and alkaline conditions (pH >9) to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Data Cross-Validation : Replicate assays using standardized protocols (e.g., enzyme inhibition assays with ATP concentration fixed at 1 mM).
  • Variable Control : Document buffer composition (e.g., Tris-HCl vs. phosphate), temperature (±0.5°C), and solvent (DMSO concentration ≤1%).
  • Theoretical Alignment : Link discrepancies to molecular docking models (e.g., AutoDock Vina) to assess binding affinity variations due to conformational flexibility .

Q. What experimental strategies are effective for studying interactions with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip; measure binding kinetics (Kd_d, kon_{on}/koff_{off}) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450); resolve structures at ≤2.0 Å resolution to identify binding motifs .

Q. How can computational approaches predict the reactivity of this compound in complex reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to compute Fukui indices for electrophilic/nucleophilic sites.
  • MD Simulations : Simulate solvation dynamics in explicit water (AMBER force field) to assess stability of sulfonyl-group interactions.
  • Reactivity Predictions : Compare with analogs (e.g., 6-(trifluoromethyl)nicotinic acid) to identify substituent effects on reaction pathways .

Q. Data Contradiction Analysis

Scenario Resolution Strategy Reference
Variable enzyme inhibitionStandardize assay conditions; use positive controls (e.g., staurosporine for kinases).
Discrepant solubility reportsConduct equilibrium solubility studies in biorelevant media (FaSSIF/FeSSIF).
Conflicting toxicity dataValidate in multiple cell lines (HEK293, HepG2) with cytotoxicity assays (MTT/XTT).

Eigenschaften

CAS-Nummer

1072855-65-2

Molekularformel

C11H13NO4S

Molekulargewicht

255.29 g/mol

IUPAC-Name

6-cyclopentylsulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO4S/c13-11(14)8-5-6-10(12-7-8)17(15,16)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14)

InChI-Schlüssel

VPAZRWGQPNUMAN-UHFFFAOYSA-N

SMILES

C1CCC(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O

Kanonische SMILES

C1CCC(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.022 g, 0.55 mmol) was added to a solution of cyclopentanethiol (0.053 mL, 0.50 mmol) in N,N-dimethylformamide (0.7 mL). The reaction mixture was stirred under an atmosphere of nitrogen for 5 min. Ethyl 6-chloronicotinate (0.093 g, 0.5 mmol) was added, and the reaction mixture was stirred at ambient temp over night. Water and ethyl acetate were added, and the organic layer was dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography using a gradient of ethyl acetate in heptane yielded a colourless oil. The crude was dissolved in N,N-dimethylformamide (1.7 mL) and added m-chloroperbenzoic acid (60%, 171 mg, 0.59 mmol. The reaction mixture was stirred at ambient temperature under nitrogen over night. The solvent was evaporated, and the residue was partitioned between 1 M sodium hydroxide and ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo. The formed intermediate was reduced to the title compound as described for Intermediate example I-97 yielding 58 mg (46%); 1H NMR (400 MHz, DMSO-d6) δ ppm 9.22 (d, 1 H), 8.58 (dd, 1 H), 8.18 (d, 1 H), 4.04-4.15 (m, 1 H), 1.79-1.93 (m, 4 H), 1.52-1.72 (m, 4 H); MS (APPI/APCI) m/z 256[M+H+].
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
0.053 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.7 mL
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.